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Compound of Interest

Compound Name: Pigment Yellow 194

Cat. No.: B1581403

Pigment Yellow 194: A Comparative Guide for
Food Contact Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pigment Yellow 194 and its alternatives
for use in food contact materials. The suitability of any substance intended for food contact
applications is determined by its toxicological profile, migration potential, and regulatory status.
This document summarizes available data to assist in the evaluation of Pigment Yellow 194
for such sensitive applications.

Regulatory Landscape and Performance
Comparison

The use of colorants in food contact materials is subject to stringent regulations to ensure
consumer safety. In the European Union, there is no harmonized positive list of approved
colorants. Instead, the general safety requirements of Regulation (EC) No 1935/2004 apply,
mandating that materials do not transfer their constituents to food in quantities that could
endanger human health, bring about an unacceptable change in the composition of the food, or
deteriorate its organoleptic properties. Further guidance is provided by national regulations and
the Council of Europe Resolution AP(89)1.
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In the United States, colorants for polymers are regulated under the Code of Federal

Regulations, Title 21, Part 178.3297 ("Colorants for polymers"). Pigments that are compliant

with this regulation are permitted for use in food contact articles.

A review of publicly available information and manufacturer documentation indicates that while

Pigment Yellow 194 is a high-performance pigment for industrial applications, its use in food

contact materials is not explicitly approved in the same manner as some of its alternatives.

Pigment Yellow 180 and Pigment Yellow 62, for instance, are frequently listed by manufacturers
as FDA-compliant for food contact use under 21 CFR 178.3297.

The following table summarizes the key properties and regulatory status of Pigment Yellow

194 and two common alternatives. It is important to note that direct comparative experimental

data on the migration and toxicology of Pigment Yellow 194 in food contact applications is not

readily available in the public domain.

Property

Pigment Yellow 194

Pigment Yellow 180

Pigment Yellow 62

Chemical Class

Benzimidazolone

Benzimidazolone

Azo/Metal Complex

Color Shade Greenish Yellow Greenish Yellow Mid-shade Yellow
N Excellent (up to 290°C
Heat Stability Good ) Good
in HDPE)[1]
Light Fastness Good Good (6-7)[1] Good
o . Excellent in
Migration Resistance Good (general) Good

plasticized PVC[2]

EU Regulatory Status
for Food Contact

Not explicitly listed,;
general safety
principles of
Regulation (EC)
1935/2004 apply.

Not explicitly listed;
general safety
principles of
Regulation (EC)
1935/2004 apply.

Not explicitly listed,;
general safety
principles of
Regulation (EC)
1935/2004 apply.

US FDA Food Contact

Status

Not listed as
compliant under 21
CFR 178.3297 in
available

documentation.

Listed as compliant
under 21 CFR
178.3297 by various

manufacturers.[3][4]

Listed as compliant
under 21 CFR
178.3297 by various

manufacturers.[3]
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Experimental Protocols for Validation

To validate the suitability of any pigment for food contact applications, a series of experiments
must be conducted. The following are detailed methodologies for key experiments.

Specific Migration Testing

Objective: To determine the quantity of a specific substance that migrates from the food contact
material into food.

Principle: The food contact material is brought into contact with a food simulant for a specified
time and at a specified temperature, representing the intended use. The concentration of the
substance of interest is then measured in the simulant.

Methodology based on EU Regulation No 10/2011:

e Selection of Food Simulants:

[¢]

Simulant A: 10% ethanol (v/v) for aqueous foods.

[¢]

Simulant B: 3% acetic acid (w/v) for acidic foods.

[e]

Simulant C: 20% ethanol (v/v) for alcoholic foods.

o

Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions.

[¢]

Simulant D2: Vegetable oil for fatty foods.

[e]

Simulant E: Poly(2,6-diphenyl-p-phenylene oxide), Tenax®, for dry foods.

o Test Conditions (Time and Temperature): The conditions should be chosen to represent the
worst-case scenario of intended use. For example, for long-term storage at room
temperature, testing might be conducted for 10 days at 40°C.

o Sample Preparation: The test specimen is prepared with a defined surface area.

o Exposure: The specimen is immersed in the food simulant.
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e Analysis: The food simulant is analyzed using a validated analytical method with a suitable
detection limit. Common techniques include:

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile
migrants.

o Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and polar migrants.

» Calculation: The specific migration is calculated in mg of substance per kg of food simulant
(mg/kg).

Toxicological Assessment

Objective: To evaluate the potential adverse health effects of the pigment and any potential
migrants.

Methodology: A comprehensive toxicological assessment typically involves a battery of tests,
often guided by regulatory bodies.

e Acute Oral Toxicity (LD50): To determine the dose that is lethal to 50% of a test population.
Many organic pigments have been shown to have an LD50 value of less than 5000 mg/kg,
indicating low acute toxicity.

o Genotoxicity: To assess the potential to damage genetic material. The Ames test (bacterial
reverse mutation assay) is a common initial screening test.

e Sub-chronic and Chronic Toxicity: To evaluate the effects of repeated exposure over a longer
period (e.g., 90 days or 2 years).

o Carcinogenicity: To determine the potential to cause cancer.
» Reproductive and Developmental Toxicity: To assess the effects on fertility and offspring.

Due to the generally low solubility and bioavailability of pigments, they often exhibit a low toxic
potential. However, a thorough assessment should consider any potential impurities or
degradation products that might be more bioavailable.
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Visualizing the Validation Process

The following diagrams illustrate the logical workflow for validating a pigment for food contact
applications and the signaling pathway for a toxicological assessment.

Start: Pigment Selection

Regulatory Status Check
(e.q., FDA 21 CFR 178.3297, EU Regulations)

Literature Review
(Toxicology, Migration Data)

(Experimental Plan DeveIopmenD

l l

Specific Migration Testing _ _
[ (as per EU 10/2011) EI’Ochologlcal AssessmenD

@ata Analysis and Risk AssessmenD

Decision: Suitable for Food Contact?

Approved for Use Rejected for Use
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Caption: Workflow for the validation of a pigment for food contact applications.
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Caption: Simplified signaling pathway for toxicological assessment of a substance.

Conclusion

The suitability of Pigment Yellow 194 for food contact applications remains to be definitively
established through specific migration and toxicological studies conducted according to
internationally recognized protocols. While it is a high-performance pigment in other sectors,
the lack of explicit regulatory approval for food contact in key markets like the United States, in
contrast to alternatives like Pigment Yellow 180 and Pigment Yellow 62, suggests a cautious
approach. For researchers and professionals in drug development and other sensitive
applications, prioritizing pigments with a well-documented history of regulatory compliance and
available safety data is paramount. Should the use of Pigment Yellow 194 be considered, a
thorough and specific validation process as outlined in this guide would be essential to ensure
product safety and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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